![molecular formula C22H28ClN3O2S B2650335 4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 958708-62-8](/img/structure/B2650335.png)

4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

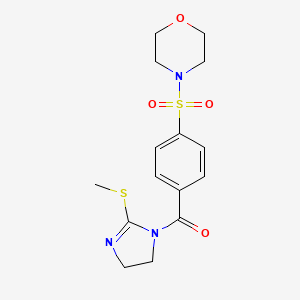

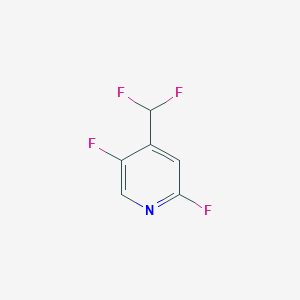

This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The molecular formula of the compound is C19H18ClN3O4 and its molecular weight is 387.82 g/mol .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole core, which is a five-membered ring with two nitrogen atoms. This core is attached to a cyclohexanecarboxamide group and a chlorophenyl group . Unfortunately, a detailed 3D structure or a 2D Mol file was not found in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, pyrazole derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Compounds with thieno[3,2-d]pyrimidine scaffolds, similar in structural complexity to the compound , have been synthesized and investigated for their antimicrobial activities. These compounds exhibited potent antimicrobial properties against both Gram-negative and Gram-positive bacteria, with some showing significant antifungal activity as well. The efficacy of these compounds highlights the potential of similarly structured chemicals in treating microbial infections (Hafez, El-Gazzar, & Zaki, 2016).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, akin to the core structure of the compound , have been synthesized and screened as potential inhibitors of photosynthetic electron transport. These compounds, through their interaction with the photosynthetic apparatus, exhibited inhibitory properties, suggesting a potential application in the development of new herbicides or chemicals that modulate photosynthetic efficiency (Vicentini et al., 2005).

Electropolymerization and Conductive Properties

Research on N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrated its electropolymerizability, resulting in polymer films stable to repetitive cycling. This suggests that compounds with similar structural features could be utilized in the development of conductive polymers or materials with specific electronic properties (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Antibacterial Agents

Derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis. Such studies underline the potential of structurally complex compounds, like the one , in serving as lead compounds for developing new antibacterial agents (Palkar et al., 2017).

Anticonvulsant Enaminones

The crystal structures of anticonvulsant enaminones with structural features resembling the compound have been determined, providing insights into their potential therapeutic applications. These compounds, through their specific interactions, could offer new avenues for the development of anticonvulsant medications (Kubicki, Bassyouni, & Codding, 2000).

Zukünftige Richtungen

Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles is rising . This suggests that there is potential for future research and development involving this compound and similar pyrazole derivatives.

Eigenschaften

IUPAC Name |

4-butyl-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O2S/c1-2-3-5-15-8-10-16(11-9-15)22(27)24-21-19-13-29(28)14-20(19)25-26(21)18-7-4-6-17(23)12-18/h4,6-7,12,15-16H,2-3,5,8-11,13-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFUMOKBKNJOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)

![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)

![6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2650263.png)

![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide](/img/structure/B2650265.png)

![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)

![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)

![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)